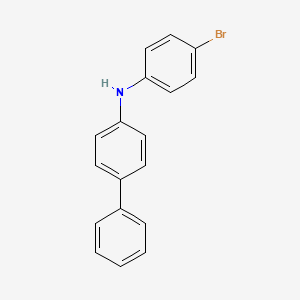

N-(4-Bromophenyl)-4-biphenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSXVQDXXSPFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160294-93-8 | |

| Record name | N-(4-Bromophenyl)-4-biphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Bromophenyl)-4-biphenylamine via Palladium-Catalyzed Cross-Coupling

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of N-(4-Bromophenyl)-4-biphenylamine, a valuable diarylamine intermediate in the fields of materials science and pharmaceutical development. The core of this synthesis is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This document delves into the mechanistic underpinnings of the reaction, offers field-proven insights into the selection of reagents and catalysts, and presents a step-by-step methodology for the successful synthesis, purification, and characterization of the target compound from 4-bromoaniline and 4-bromobiphenyl.

Introduction: The Significance of Diarylamines and the Synthetic Challenge

Diarylamines, characterized by a nitrogen atom bonded to two aryl groups, are prevalent structural motifs in a vast array of functional organic molecules. Their unique electronic and structural properties make them indispensable components in organic light-emitting diodes (OLEDs), hole-transporting materials, and as key pharmacophores in numerous biologically active compounds. The synthesis of unsymmetrical diarylamines, such as this compound, presents a significant challenge for synthetic chemists. Classical methods for C-N bond formation often require harsh reaction conditions and exhibit limited functional group tolerance.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1][2] This Nobel Prize-winning chemistry provides a mild and versatile method for the formation of C-N bonds, demonstrating broad substrate scope and functional group compatibility.[3] This guide will focus on the practical application of this transformative reaction for the targeted synthesis of this compound.

The Heart of the Synthesis: The Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[2][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The generally accepted catalytic cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-bromobiphenyl), forming a Pd(II) complex. This is often the rate-determining step of the reaction.

-

Amine Coordination and Deprotonation: The amine (4-bromoaniline) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the diarylamine product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand (L) is critical for the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.

Reagents and Reaction Conditions: A Data-Driven Approach

The selection of appropriate reagents and reaction conditions is crucial for achieving a high yield and purity of the desired product. The following table summarizes the key components for the synthesis of this compound.

| Component | Compound Name | CAS Number | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Role |

| Starting Material 1 | 4-Bromoaniline | 106-40-1 | 172.02 | 66-70 | 230 | Amine |

| Starting Material 2 | 4-Bromobiphenyl | 92-66-0 | 233.11 | 89-92 | 310 | Aryl Halide |

| Product | This compound | 1160294-93-8 | 324.22 | 130-134 | 446.7 (Predicted) | Target Molecule |

| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 152-155 (dec.) | - | Catalyst Precursor |

| Ligand | Xantphos | 161265-03-8 | 578.68 | 226-230 | - | Stabilizing Ligand |

| Base | Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | >300 (dec.) | - | Proton Scavenger |

| Solvent | Toluene | 108-88-3 | 92.14 | -95 | 111 | Reaction Medium |

Data sourced from[4][5][6][7][8][9][10][11].

Justification for Choices:

-

Palladium Source (Pd₂(dba)₃): This is a common and effective Pd(0) source for Buchwald-Hartwig reactions.[12]

-

Ligand (Xantphos): The wide bite angle of Xantphos is known to promote the reductive elimination of diarylamines, which can sometimes be a challenging step.[12]

-

Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the aniline. NaOtBu is a standard and effective choice for this purpose.[13]

-

Solvent (Toluene): Toluene is a common high-boiling, non-polar solvent for this type of cross-coupling reaction, allowing for the necessary reaction temperatures to be reached.[14]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Figure 2: Experimental workflow for the synthesis.

Materials and Equipment:

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Syringes and needles

-

Heating mantle with a temperature controller

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 equiv.), 4-bromobiphenyl (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to the flask. The volume should be sufficient to create a stirrable slurry.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the compound.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound using the Buchwald-Hartwig amination. By understanding the underlying mechanism and carefully selecting the reagents and reaction conditions, researchers can efficiently access this valuable diarylamine for further applications in drug discovery and materials science. The provided protocol serves as a validated starting point for the successful execution of this important transformation.

References

-

PubChem. (n.d.). 4-Bromobiphenyl. Retrieved from [Link]

-

Chemeo. (n.d.). 4-bromoaniline. Retrieved from [Link]

-

Liskon Biological. (2024, September 4). 4-Bromoaniline Overview. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Bromobiphenyl CAS# 92-66-0 [gmall.chemnet.com]

- 5. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-bromoaniline [chemister.ru]

- 7. 4-Bromoaniline Overview - LISKON [liskonchem.com]

- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 1160294-93-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine | 1160294-93-8 [amp.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to N-(4-Bromophenyl)-4-biphenylamine: A Key Building Block for Advanced Organic Electronics

Introduction: Unveiling a Core Component in Organic Electronics

In the landscape of materials science and drug development, the strategic design of molecular scaffolds is paramount to achieving desired functionality. N-(4-Bromophenyl)-4-biphenylamine, a diarylamine derivative, has emerged as a significant intermediate, particularly in the realm of organic electronics. Its rigid biphenyl core, coupled with the versatile reactivity of the bromo-substituent and the charge-transporting capabilities of the diarylamine moiety, makes it a highly valuable building block for the synthesis of functional materials.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical structure and physicochemical properties to its synthesis, characterization, and critical applications. The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the utilization of this compound.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound lies in a thorough characterization of its structure and identifiers.

Chemical Structure:

The molecule consists of a biphenyl group and a 4-bromophenyl group linked by a secondary amine. This structure imparts a combination of rigidity from the biphenyl unit and specific electronic properties and reactivity from the nitrogen and bromine atoms.

Systematic and Common Identifiers:

| Identifier | Value |

| IUPAC Name | N-(4-bromophenyl)-4-phenylaniline[1] |

| CAS Number | 1160294-93-8[1] |

| Molecular Formula | C₁₈H₁₄BrN[1] |

| Molecular Weight | 324.22 g/mol [1] |

| Synonyms | 4-(4-Bromoanilino)biphenyl, N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine |

Physicochemical and Electronic Properties

The physical and electronic properties of this compound are critical determinants of its behavior in both synthetic transformations and final applications.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid | Generic supplier data |

| Melting Point | 130.0 to 134.0 °C | Generic supplier data |

| Boiling Point (Predicted) | 446.7 ± 38.0 °C | Generic supplier data |

| Solubility | Slightly soluble in chloroform and DMSO | Generic supplier data |

| HOMO/LUMO Levels | Not explicitly found for this compound, but triarylamine cores are known to have HOMO levels suitable for hole injection from common anodes like ITO and LUMO levels that provide a large band gap for efficient charge transport. The HOMO and LUMO energy levels of similar triarylamine derivatives can be tuned by altering substituents.[2][3][4] | Inferred from related compounds |

Synthesis and Mechanistic Insights

The synthesis of diarylamines such as this compound is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as the premier choice for its high efficiency and broad functional group tolerance.[5]

Conceptual Synthesis Workflow

The logical approach to synthesizing this compound involves the palladium-catalyzed cross-coupling of 4-biphenylamine with a suitable 4-bromophenylating agent, or conversely, 4-bromoaniline with a 4-biphenylating agent. The former is often more practical due to the commercial availability of the starting materials.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for similar diarylamine syntheses.[5]

Materials:

-

4-Biphenylamine

-

1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 4-biphenylamine (1.0 eq), 1-bromo-4-iodobenzene (1.0 eq), palladium(II) acetate (2 mol%), BINAP (3 mol%), and cesium carbonate (1.4 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the organic layer with saturated aqueous ammonium chloride followed by brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality in Experimental Choices:

-

Palladium Precursor and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like BINAP is crucial for the catalytic cycle, facilitating both the oxidative addition of the aryl halide and the reductive elimination of the final product.[5]

-

Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

-

Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the organic reactants and catalyst complex.

Spectroscopic Characterization

¹H NMR (Expected Resonances): The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 7.0-7.6 ppm). The protons on the bromophenyl ring will appear as two doublets, while the protons on the biphenyl system will exhibit a more complex splitting pattern. The N-H proton will likely appear as a broad singlet. For a closely related compound, the following shifts in Acetone-d6 were reported: 7.55-7.64 (m, 5H), 7.27-7.45 (m, 5H), 7.21 (d, 2H), 7.11 (d, 2H).[6]

¹³C NMR (Expected Resonances): The carbon NMR will display a number of signals in the aromatic region (typically 110-150 ppm). The carbon attached to the bromine atom will be shifted to a lower field. For a similar compound, the following peaks were observed in Acetone-d6: 143.18, 142.61, 140.76, 133.40, 132.08, 128.88, 127.74, 126.62, 126.26, 118.90, 118.05, 111.33.[6]

FT-IR (Expected Vibrations):

-

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amine N-H stretching.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs).

Role in OLEDs and Organic Electronics

Diarylamine and triarylamine derivatives are well-established as efficient hole transport materials (HTMs) in OLEDs. They facilitate the injection of holes from the anode and their transport to the emissive layer, which is critical for the device's overall efficiency and operational stability.

This compound serves as a precursor to more complex triarylamines and other functional molecules used in various layers of an OLED device:

-

Hole Transport Layers (HTLs): The diarylamine core provides the necessary electronic properties for efficient hole transport.

-

Host Materials: The rigid biphenyl structure can be incorporated into host materials for the emissive layer, providing good thermal stability.

-

Reactive Intermediate: The bromine atom acts as a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, or another Buchwald-Hartwig amination). This allows for the synthesis of a wide array of derivatives with tailored electronic and photophysical properties.

Caption: Role of this compound as a versatile building block.

Conclusion and Future Outlook

This compound is a strategically designed molecule that serves as a vital intermediate in the development of advanced functional materials. Its robust synthesis via well-established palladium-catalyzed cross-coupling reactions, combined with its inherent electronic properties and reactive handle for further derivatization, solidifies its importance in the field of organic electronics. As the demand for more efficient and stable OLEDs and other organic electronic devices continues to grow, the role of versatile and high-purity building blocks like this compound will undoubtedly expand, paving the way for the next generation of electronic materials.

References

-

The Royal Society of Chemistry. Supporting Information for -. [Link]

-

PMC - PubMed Central. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2) :. [Link]

-

Organic Syntheses Procedure. p-BROMOBIPHENYL. [Link]

-

MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

-

ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

-

ResearchGate. *HOMO ( p ) and LUMO ( p ) energy levels of TPA1BP and different... | Download Scientific Diagram. [Link]

-

ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

-

ResearchGate. Different levels of HOMO‐LUMO orbitals with energy gaps. [Link]

- Google Patents.

-

PubChem. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. [Link]

-

PubChem. 4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. [Link]

-

NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

Wikipedia. 4-Bromoaniline. [Link]

-

University of Huddersfield Research Portal. Palladium-catalysed amination of bromofluorans and an investigation of their thermochromic behaviour. [Link]

-

PubMed. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

-

ResearchGate. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. [Link]

-

ResearchGate. Plot of the LUMO+4, LUMO, HOMO−1, HOMO−6 and HOMO−10 orbitals in 8.... [Link]

-

PubChem. 4-Aminobiphenyl | C12H11N | CID 7102. [Link]

-

ChemRxiv. Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. [Link]

-

PMC - PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

-

ResearchGate. (PDF) 4-Bromo-N-(4-bromophenyl)aniline. [Link]

-

PMC - NIH. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

Sources

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. researchgate.net [researchgate.net]

- 3. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine (CAS 1160294-93-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine, a key organic intermediate with significant applications in the field of organic electronics. Drawing upon extensive field expertise, this document synthesizes critical data on its chemical properties, synthesis, spectral characterization, and applications, with a particular focus on its role in Organic Light-Emitting Diodes (OLEDs).

Core Compound Identification and Properties

N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine, identified by CAS number 1160294-93-8, is an aromatic amine derivative of biphenyl. Its molecular structure, featuring a bromophenyl group attached to a biphenyl-4-amine core, imparts unique electronic and physical properties that are highly sought after in materials science.

Table 1: Chemical and Physical Properties of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine

| Property | Value | Source(s) |

| CAS Number | 1160294-93-8 | [1][2] |

| Molecular Formula | C₁₈H₁₄BrN | [1][2] |

| Molecular Weight | 324.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 130.0 to 134.0 °C | [3][4] |

| Boiling Point (Predicted) | 446.7 ± 38.0 °C | [3][4] |

| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [3][5] |

| Solubility | Slightly soluble in Chloroform and DMSO | [6] |

| Purity | Typically ≥98.0% (by GC or HPLC) |

Synonyms:

-

N-(4-Bromophenyl)-4-biphenylamine[1]

-

4-(4-Bromoanilino)biphenyl

-

4-Bromo-4'-phenyl-diphenylamine[1]

-

(Biphenyl-4-yl)-(4-bromo-phenyl)-amine[1]

Synthesis and Mechanistic Insights

The synthesis of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine can be achieved through multiple synthetic routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two prevalent methods are detailed below, highlighting the chemical logic behind the chosen reaction pathways.

Method 1: Electrophilic Bromination of a Diphenylamine Derivative

This approach leverages the reactivity of an activated aromatic ring towards electrophilic substitution. The starting material, 4-phenyl-diphenylamine, possesses an electron-rich aromatic system due to the nitrogen atom, which directs the incoming electrophile.

Experimental Protocol:

-

Dissolution: Dissolve 37 g (150 mmol) of 4-phenyl-diphenylamine in 400 mL of ethyl acetate in a suitable reaction vessel.

-

Reagent Addition: Add 27 g (150 mmol) of N-bromosuccinimide (NBS) to the solution. NBS is chosen as the brominating agent due to its ease of handling and its ability to provide a controlled source of electrophilic bromine.

-

Reaction: Stir the mixture at room temperature for 24 hours. The reaction proceeds via an electrophilic aromatic substitution mechanism where the bromine atom from NBS substitutes a hydrogen atom on the phenyl ring attached to the amine.

-

Work-up: After the reaction is complete, wash the mixture with water to remove any water-soluble byproducts. Dry the organic layer with a drying agent like magnesium sulfate.

-

Purification: Filter the solution through a pad of Florisil, silica gel, or alumina to remove polar impurities. Concentrate the filtrate and recrystallize the crude product from a mixture of toluene and hexane to yield the purified N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine.[1]

Diagram 1: Synthesis via Electrophilic Bromination

Caption: Workflow for the synthesis of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine using NBS.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. This method offers high yields and functional group tolerance, making it a versatile choice for synthesizing complex amines.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromobiphenyl, 4-bromoaniline, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene). The inert atmosphere is crucial to prevent the oxidation of the palladium catalyst.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it with water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

Diagram 2: Synthesis via Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination route to N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While experimental spectra are not publicly available, the following data has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

¹H-NMR (in Acetone-d₆):

-

δ 7.55-7.64 (m, 5H): These signals correspond to the protons on the biphenyl ring system.

-

δ 7.27-7.45 (m, 5H): These signals are also attributed to protons on the biphenyl and bromophenyl rings.

-

δ 7.21 (d, 2H): This doublet likely corresponds to the ortho-protons to the bromine atom on the bromophenyl ring.

-

δ 7.11 (d, 2H): This doublet can be assigned to the ortho-protons to the amine group on the biphenyl ring.[3]

¹³C-NMR (in Acetone-d₆):

-

δ 143.18, 142.61, 140.76, 133.40, 132.08, 128.88, 127.74, 126.62, 126.26, 118.90, 118.05, 111.33: These peaks represent the different carbon environments within the aromatic rings of the molecule.[3]

Applications in Organic Electronics

The primary application of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine is as a crucial intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). Its rigid biphenyl core provides good thermal stability, and the amine functionality is a key component of many hole-transporting materials (HTMs).[7][8][9][10]

The bromine atom serves as a versatile synthetic handle, allowing for further molecular elaboration through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. This enables the creation of more complex, high-performance molecules with tailored electronic properties for use in various layers of an OLED device.

Diagram 3: Role in OLED Material Synthesis

Caption: Use of the compound as a building block for advanced OLED materials.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine.

Table 2: GHS Hazard Information

| Hazard Statement | Precautionary Statement | Source(s) |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [3] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. | [11] |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water. | [11] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

Toxicological Profile: There is no specific toxicological data available for N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. However, it is structurally related to 4-aminobiphenyl, a known human carcinogen. Therefore, it is prudent to handle this compound with extreme care, assuming it may have similar hazardous properties. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine is a valuable and versatile intermediate in the field of organic electronics. Its well-defined structure and the presence of a reactive bromine handle make it an ideal building block for the synthesis of advanced hole-transporting materials for OLED applications. While comprehensive spectroscopic and toxicological data are still emerging, the available information underscores the importance of this compound in the development of next-generation display technologies. Researchers and professionals in drug development should handle this compound with appropriate caution due to its structural similarity to known carcinogens.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Precision: N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine in OLED Tech. Retrieved from [Link]

-

PubChem. (n.d.). N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Phenyl-N-(4-Phenylphenyl)aniline: A Key OLED Intermediate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Advanced OLED Materials: Featuring Key Intermediates. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison UV-Visible spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). Retrieved from [Link]

-

SciSpace. (n.d.). Facile synthesis of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: the. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Chemical Technology Co.,LTD. (n.d.). N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]

-

NIST. (n.d.). [1,1'-Biphenyl]-4-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S17. 1 H-NMR for N-(4-bromophenyl)pyridin-4-amine. Retrieved from [Link]

-

MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

-

PubMed. (2015, November 2). Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. Retrieved from [Link]

-

Kyung Hee University. (2013, January 1). New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. Retrieved from [Link]

-

MDPI. (n.d.). A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient 4,4′,4″-tris(3-methylphenylphenylamino)triphenylamine (m-MTDATA) Hole Transport Layer in Perovskite Solar Cells Enabled by Using the Nonstoichiometric Precursors. Retrieved from [Link]

-

Chemical Society Reviews (RSC Publishing). (2022, June 30). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. haihangchem.com [haihangchem.com]

- 3. echemi.com [echemi.com]

- 4. N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine | 1160294-93-8 [amp.chemicalbook.com]

- 5. N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine, CasNo.1160294-93-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine manufacturers and suppliers in india [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

- 10. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. aksci.com [aksci.com]

Navigating the Synthesis and Application of N-(4-Bromophenyl)-4-biphenylamine: A Technical Guide

This technical guide provides an in-depth exploration of N-(4-Bromophenyl)-4-biphenylamine, a key building block in the development of advanced organic electronic materials. Recognizing the potential for nomenclature ambiguity, this document will primarily focus on the compound most accurately described by this name, N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine (CAS: 1160294-93-8). We will also clarify its distinction from structurally related, complex triphenylamine derivatives to ensure precision in research and development. This guide is intended for researchers, chemists, and materials scientists engaged in organic synthesis and the advancement of optoelectronic technologies.

Deciphering the Nomenclature: A Critical First Step

In the field of organic chemistry, precise nomenclature is paramount. The name "this compound" can be interpreted in several ways, leading to potential confusion between distinct chemical entities. It is crucial to differentiate the primary subject of this guide from other, more complex amines.

The most direct interpretation of the name refers to a secondary amine structure where a 4-bromophenyl group and a [1,1'-biphenyl]-4-yl group are attached to a nitrogen atom. However, the same root name is sometimes used colloquially or in databases to refer to more substituted triphenylamine structures.

To provide clarity for researchers, the key compounds are outlined below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |

| N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine | 1160294-93-8[1] | C₁₈H₁₄BrN | 324.22 | 4-(4-Bromoanilino)biphenyl |

| N-(4-Bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine | 499128-71-1[2][3] | C₃₀H₂₂BrN[2] | 476.41[2] | A triphenylamine with two biphenyl groups and one bromophenyl group |

| 4'-Bromo-N,N-diphenyl-4-biphenylamine | 202831-65-0 | C₂₄H₁₈BrN | 400.31 | A triphenylamine with a bromobiphenyl group and two phenyl groups |

This guide will concentrate on N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine (CAS: 1160294-93-8) , hereafter referred to as the primary compound, due to its direct structural correlation with the IUPAC-style name. The other compounds are important in their own right, particularly in materials science, and will be referenced contextually.

Core Properties of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine

Understanding the physicochemical properties of this compound is essential for its application in synthesis and materials science.

| Property | Value | Source |

| CAS Number | 1160294-93-8 | [1] |

| Molecular Formula | C₁₈H₁₄BrN | [4] |

| Molecular Weight | 324.22 g/mol | [5] |

| Appearance | White to off-white solid/crystalline solid | [1] |

| Purity | ≥98% | [4] |

| Synonyms | 4-(4-Bromoanilino)biphenyl, N-(4-bromophenyl)[1,1'-biphenyl]-4-amine |

These foundational data points are critical for stoichiometric calculations in synthesis and for quality control in material fabrication.

Synthesis and Mechanistic Insights

The synthesis of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine is typically achieved through the selective bromination of a diarylamine precursor. A common and effective laboratory-scale method involves the electrophilic aromatic substitution on N-phenyl-[1,1'-biphenyl]-4-amine (4-phenyl-diphenylamine).

Protocol: Synthesis via N-Bromosuccinimide (NBS) Bromination

This protocol is based on established methodologies for the selective bromination of activated aromatic rings.[6] The causality behind using NBS is its ability to provide a low, steady concentration of electrophilic bromine (Br+), which minimizes over-bromination and side reactions, thus ensuring high regioselectivity for the para-position of the aniline ring, which is highly activated by the amine group.

Step-by-Step Methodology:

-

Dissolution: Dissolve N-phenyl-[1,1'-biphenyl]-4-amine (1.0 equivalent) in a suitable solvent such as ethyl acetate or dimethylformamide (DMF) in a round-bottom flask.[6]

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0 equivalent) to the solution at room temperature while stirring. The slow addition is critical to control the reaction exotherm and maintain selectivity.

-

Reaction Monitoring: Stir the mixture at room temperature for several hours (e.g., 2-24 hours).[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and separate the organic phase. Wash the organic layer with water and a saturated sodium chloride solution.[6]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

-

Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine.[6]

This self-validating protocol relies on standard purification and analytical techniques (TLC, NMR) to confirm the identity and purity of the final product.

Caption: Workflow for the synthesis of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine.

Spectroscopic Characterization

Confirmation of the molecular structure is unequivocally established through spectroscopic methods. The following data provides a reference for product validation.

-

¹H NMR (Acetone-d₆): δ 7.55-7.64 (m, 5H), 7.27-7.45 (m, 5H), 7.21 (d, 2H), 7.11 (d, 2H).[6]

-

¹³C NMR (Acetone-d₆): δ 143.18, 142.61, 140.76, 133.40, 132.08, 128.88, 127.74, 126.62, 126.26, 118.90, 118.05, 111.33.[6]

The distinct multiplets in the aromatic region of the ¹H NMR spectrum and the specific chemical shifts in the ¹³C NMR spectrum are characteristic fingerprints of the target molecule, allowing for unambiguous identification.

Applications in Research and Development

N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine serves as a crucial intermediate in organic synthesis, particularly for creating more complex molecules for the electronics industry.[1][7]

Organic Light-Emitting Diodes (OLEDs)

The primary application of this compound and its derivatives is in the field of OLEDs.[7] The biphenylamine core provides excellent hole-transporting capabilities, which are fundamental to the efficient operation of OLED devices. The bromine atom acts as a versatile reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the facile introduction of other functional groups to fine-tune the electronic and physical properties of the final material, making it suitable for:

-

Hole-Transporting Layers (HTLs): Enhancing the injection and mobility of holes from the anode to the emissive layer.

-

Host Materials: Serving as a matrix for phosphorescent or fluorescent emitters in the emissive layer.

-

Electron-Blocking Layers (EBLs): Confining electrons within the emissive layer to increase recombination efficiency.

The ability to build upon the C₁₈H₁₄BrN scaffold makes it a valuable platform for developing next-generation materials with improved efficiency, color purity, and operational lifetime in OLED displays and lighting.

Caption: Role as a precursor for functional materials in OLED technology.

Conclusion

N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine is a foundational molecule for the synthesis of high-performance organic electronic materials. Its well-defined structure, accessible synthesis, and the reactive bromine handle make it an invaluable building block for researchers. By providing a clear distinction between this compound and its more complex, similarly named analogues, this guide aims to equip scientists and engineers with the precise knowledge required to innovate confidently in the fields of materials science and drug development.

References

-

ChemBK. (2024). 4'-broMo-N,N-diphenylbiphenyl-4-aMine. Retrieved from [Link]

-

ChemBK. (2024). N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine. Retrieved from [Link]

-

Boronpharm. (2025). The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. Retrieved from [Link]

-

LookChem. (n.d.). N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

-

ChemSrc. (n.d.). Cas 1160294-93-8,N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. Retrieved from [Link]

Sources

- 1. haihangchem.com [haihangchem.com]

- 2. N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine synthesis - chemicalbook [chemicalbook.com]

- 3. N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine | C30H22BrN | CID 11454354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Buy Online CAS Number 1160294-93-8 - TRC - N-(4-Bromophenyl)-[1,1-biphenyl]-4-amine | LGC Standards [lgcstandards.com]

- 6. echemi.com [echemi.com]

- 7. N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine, CasNo.1160294-93-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

photophysical properties of N-(4-Bromophenyl)-4-biphenylamine derivatives

An In-depth Technical Guide to the Photophysical Properties of N-(4-Bromophenyl)-4-biphenylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis, photophysical characterization, and application of this compound and its derivatives. As a cornerstone in the development of advanced organic electronic materials, a deep understanding of the interplay between the molecular structure of these compounds and their light-absorbing and emitting properties is paramount. This document serves as a technical resource, offering both foundational knowledge and practical, field-proven methodologies for researchers in materials science and organic chemistry.

Introduction: The Significance of Biphenylamine Scaffolds

This compound is a triarylamine derivative that forms the structural basis for a wide range of functional organic materials.[1] Its derivatives are particularly crucial as intermediates and active components in technologies such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] The core structure combines a diphenylamine moiety, known for excellent hole-transporting capabilities, with a brominated biphenyl group. This bromine atom is not a passive component; it serves as a highly versatile reactive site, enabling chemists to synthesize a vast library of more complex molecules through various cross-coupling reactions. The resulting tailored electronic and photophysical properties are central to advancing the efficiency, brightness, and lifespan of modern electronic devices.

Molecular Architecture and Synthetic Pathways

The utility of this compound derivatives originates from their distinct molecular structure. The nitrogen atom's lone pair of electrons can delocalize across the multiple aromatic rings, creating an extended π-conjugated system essential for efficient charge transport. The strategic placement of the bromine atom provides a "handle" for further molecular engineering.

Core Synthesis: Buchwald-Hartwig Amination

The formation of the core N-aryl bond is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful reaction creates carbon-nitrogen bonds by coupling an aryl halide with an amine.[2]

General Protocol for Buchwald-Hartwig Amination: [2]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 4-bromobiphenyl) (1.0 equivalent), the amine (1.2 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).

-

Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen at least three times.

-

Solvent and Catalyst Addition: Under a positive flow of inert gas, add an anhydrous, degassed solvent (e.g., toluene). Subsequently, add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

-

Work-up and Purification: After cooling, the mixture is diluted and extracted. The organic layer is washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.[3]

Derivatization: Suzuki and Other Cross-Coupling Reactions

The bromine atom on the biphenyl ring is a key functional group for creating derivatives. The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, is frequently used to form new carbon-carbon bonds by reacting the brominated compound with a boronic acid.[2][4] This allows for the introduction of a wide array of functional groups to systematically tune the molecule's photophysical properties.

Caption: General synthesis workflow for derivatives.

Understanding the Core Photophysical Processes

The interaction of organic molecules with light is governed by a set of fundamental principles that dictate how they absorb and emit energy.[5] These processes are often visualized using a Jablonski diagram.

-

Absorption (Excitation): When a molecule absorbs a photon of light with sufficient energy, an electron is promoted from its ground state (S₀) to a higher energy singlet excited state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale.[6]

-

Vibrational Relaxation & Internal Conversion: The excited molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.[5]

-

Fluorescence: From the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence. Because some energy is lost through vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon.[6]

-

Intersystem Crossing (ISC): Alternatively, the electron in the S₁ state can undergo a spin-flip to enter a triplet excited state (T₁).[5]

-

Phosphorescence: Radiative decay from the T₁ state back to the S₀ ground state is known as phosphorescence. This process is "spin-forbidden," making it much slower than fluorescence.

Caption: Simplified Jablonski diagram of photophysical processes.

Experimental Measurement of Photophysical Properties

Reliable and accurately reported photophysical data are essential for comparing materials and understanding structure-property relationships.[7] A thorough characterization typically involves measuring the UV-vis absorption spectrum, photoluminescence spectrum, quantum yield, and excited-state lifetime.[6]

Protocol: UV-Vis Absorption Spectroscopy[9]

This technique determines the wavelengths of light a molecule absorbs.

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic-grade solvent (e.g., THF, DCM) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-900 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorption coefficient (ε).

Protocol: Photoluminescence (PL) Spectroscopy[9]

This technique measures the light emitted by a sample after excitation.

-

Sample Preparation: Use a dilute solution (absorbance at excitation wavelength < 0.1) to avoid reabsorption effects.

-

Excitation: Excite the sample at or near its λmax using a fluorimeter.

-

Emission Spectrum: Scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the λem.

-

Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

Protocol: Photoluminescence Quantum Yield (ΦPL) Measurement[10]

ΦPL represents the efficiency of the fluorescence process and is the ratio of photons emitted to photons absorbed. The relative method is most common.

-

Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., quinine sulfate, rhodamine 6G).

-

Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with matched absorbances (< 0.1) at the excitation wavelength.

-

PL Spectra Acquisition: Measure the emission spectra of both the sample and the standard under identical instrument conditions.

-

Calculation: Calculate the ΦPL of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Caption: Experimental workflow for photophysical characterization.

Structure-Property Relationships

The true power of these derivatives lies in the ability to tune their photophysical properties by altering their chemical structure.

-

Effect of Substituents: Attaching electron-donating groups (e.g., methoxy, amine) or electron-withdrawing groups (e.g., cyano, nitro) to the biphenyl rings can significantly alter the energy levels of the molecular orbitals.[5][8] This directly impacts the absorption and emission wavelengths, often leading to predictable red or blue shifts.

-

Solvatochromism: This refers to the change in the color of a substance when it is dissolved in different solvents.[9] For molecules with a significant change in dipole moment between the ground and excited states, the absorption and emission spectra will shift depending on the polarity of the solvent.[10][11] This is a key property to characterize, as it provides insight into the electronic nature of the excited state.

-

Conformational Effects: The dihedral angle (twist) between the phenyl rings can affect the extent of π-conjugation.[8] A more planar conformation generally leads to better conjugation, resulting in red-shifted absorption and emission. Steric hindrance from bulky substituents can force a more twisted conformation, disrupting conjugation and causing a blue shift.

Data Presentation

Quantitative photophysical data should be summarized in a clear, tabular format for easy comparison between different derivatives.

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦPL (%) | τ (ns) |

| Parent | 350 | 420 | 70 | 65 | 2.1 |

| Derivative A (-OCH₃) | 365 | 445 | 80 | 75 | 2.5 |

| Derivative B (-CN) | 355 | 450 | 95 | 50 | 1.8 |

Note: Data are hypothetical and for illustrative purposes only.

Applications in Organic Electronics

The well-defined structure-property relationships of this compound derivatives make them highly valuable in the field of organic electronics.

-

OLED Technology: These materials are widely used as hole-transporting layers (HTLs), host materials for phosphorescent emitters, or as blue-emitting materials themselves. Their high charge carrier mobility and tunable energy levels are critical for creating efficient and stable OLED devices.

-

Organic Photovoltaics (OPVs): The excellent hole-transporting properties are also beneficial in organic solar cells, where they can facilitate the efficient extraction of charge carriers generated by light absorption.[1]

Conclusion

This compound derivatives represent a versatile and powerful class of organic materials. Their photophysical properties can be systematically tuned through well-established synthetic protocols, primarily leveraging the reactivity of the bromo-substituent. A thorough understanding and precise measurement of their absorption, emission, quantum yield, and lifetime are fundamental to their rational design and successful implementation in next-generation electronic devices. This guide provides the foundational principles and practical protocols to empower researchers in this exciting and rapidly advancing field.

References

- N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine synthesis - chemicalbook. (n.d.).

- Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. (n.d.).

- 4'-Bromo-N,N-diphenyl-4-biphenylamine: A Key Intermediate for Advanced Electronic Applications. (n.d.).

- Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromobiphenyl - Benchchem. (n.d.).

-

Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions, 54(43), 16268-16284. Retrieved from [Link]

- The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. (2025).

- 4-Phenyl-N-(4-Phenylphenyl)aniline: A Key OLED Intermediate. (n.d.).

- The Power of Precision: N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine in OLED Tech. (n.d.).

- A practical guide to measuring and reporting photophysical data - RSC Publishing. (2025).

- Sakhapov, D., Gregor, I., Karedla, N., & Enderlein, J. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. Journal of Physical Chemistry Letters, 13(21), 4823-4830.

- Mahmoud, A. R. (2025). Photophysical and Photochemical Properties of Organic Molecules. ResearchGate.

- Vivas, M. G., Silva, D. L., Malinge, J., Boujtita, M., & Mendonca, C. R. (2014). Molecular Structure – Optical Property Relationships for a Series of Non-Centrosymmetric Two-photon Absorbing Push-Pull Triarylamine Molecules. ResearchGate.

-

Stennett, E. M., Ciuba, M. A., & Levitus, M. (2014). Photophysical processes in single molecule organic fluorescent probes. Chemical Society Reviews, 43(4), 1057-1075. Retrieved from [Link]

- N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine - PubChem. (n.d.).

- This compound 98.0+%, TCI America™ | Fisher Scientific. (n.d.).

- This compound | 1160294-93-8 - TCI Chemicals. (n.d.).

- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI. (2025).

- The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - NIH. (2022).

- CAS 1160294-93-8 this compound - Alfa Chemistry. (n.d.).

- Synthesis and Solvatochromic Behavior of Zwitterionic Donor–Bridge–Acceptor Systems with Oligo(p-phenylene) Spacers - ResearchGate. (n.d.).

- N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine | 1160294-93-8 - ChemicalBook. (n.d.).

- Neutral and cationic pyridylbutadienes: solvatochromism and fluorescence response with sodium cholate - Semantic Scholar. (n.d.).

- (PDF) Solvatochromic Behavior of Polarity Indicators in PILs and Their Mixtures with Molecular Solvents: Autoprotolysis and Its Relation to Acidity - ResearchGate. (2025).

Sources

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 7. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Neutral and cationic pyridylbutadienes: solvatochromism and fluorescence response with sodium cholate | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

A Theoretical Investigation of the Electronic Structure of N-(4-Bromophenyl)-4-biphenylamine: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of N-(4-Bromophenyl)-4-biphenylamine, a molecule of significant interest in the field of organic electronics. In the absence of extensive experimental data, this document serves as a detailed protocol for computational analysis, leveraging Density Functional Theory (DFT) to elucidate the molecule's geometric, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust methodology for predicting the behavior and potential applications of this and similar triarylamine derivatives. We will delve into the causality behind the selection of computational methods, establish a self-validating protocol, and provide predictive insights into the molecule's frontier molecular orbitals, electrostatic potential, and charge distribution.

Introduction: The Significance of this compound

This compound belongs to the class of triarylamines, which are renowned for their charge-transporting properties. The core structure, featuring a central nitrogen atom bonded to three aromatic rings, facilitates the formation of stable radical cations, making these compounds excellent hole-transporting materials. The biphenyl moiety provides an extended π-conjugated system, which is crucial for efficient charge delocalization, while the bromophenyl group offers a reactive site for further molecular engineering through cross-coupling reactions.[1] These characteristics make this compound and its derivatives promising candidates for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and other advanced electronic devices.[2]

A thorough understanding of the electronic structure of this compound is paramount for predicting its performance in such applications and for designing novel materials with tailored properties. Theoretical studies, particularly those employing DFT, provide a powerful and cost-effective means to gain insights into the intricate relationship between molecular structure and electronic behavior.[3]

Theoretical and Computational Methodology: A Self-Validating Approach

The following protocol is designed to provide a reliable and reproducible theoretical analysis of this compound. The choice of methods and basis sets is grounded in established best practices for computational chemistry of halogenated aromatic compounds.[3][4]

Computational Software

All calculations will be performed using the Gaussian 16 suite of programs.[5] The choice of this software is based on its wide range of implemented DFT functionals and basis sets, as well as its robust algorithms for geometry optimization and property calculations.

Molecular Structure and Optimization

The initial 3D structure of this compound will be built using the GaussView 6 molecular visualization program. A preliminary geometry optimization will be performed using a lower level of theory to obtain a reasonable starting geometry.

The final geometry optimization will be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This functional is widely used for organic molecules and has been shown to provide a good balance between accuracy and computational cost. To accurately describe the electronic structure of the bromine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential and basis set will be employed for bromine, while the 6-311++G(d,p) basis set will be used for all other atoms (C, N, H).[7][8] The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons, and polarization functions (d,p) allow for greater flexibility in the description of bonding.

A vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[9]

Electronic Structure Analysis

Following successful geometry optimization, a series of single-point energy calculations will be performed to elucidate the electronic properties of the molecule.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.[10]

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.[11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to gain a deeper understanding of the bonding interactions, charge transfer, and hyperconjugative interactions within the molecule.

Spectroscopic Properties

The theoretical UV-Vis spectrum will be simulated using Time-Dependent Density Functional Theory (TD-DFT) with the CAM-B3LYP functional, which is known to provide more accurate predictions for charge-transfer excitations.[12] The calculations will be performed in the gas phase and in a solvent (e.g., dichloromethane) using the Polarizable Continuum Model (PCM) to account for solvent effects.

Predicted Results and Discussion

Based on the proposed methodology and data from similar compounds in the literature, we can predict the following outcomes for the theoretical study of this compound.

Optimized Molecular Geometry

The optimized structure of this compound is expected to exhibit a non-planar, propeller-like conformation, which is characteristic of triarylamines. The dihedral angles between the phenyl rings will be a key determinant of the extent of π-conjugation and, consequently, the electronic properties of the molecule.

Table 1: Predicted Key Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-N-C Bond Angles | ~120° |

| C-Br Bond Length | ~1.90 Å |

| Dihedral Angles (Phenyl Rings) | 30° - 50° |

Frontier Molecular Orbitals and Electronic Properties

The HOMO is predicted to be primarily localized on the electron-rich diphenylamine moiety, while the LUMO is expected to be distributed across the biphenyl and bromophenyl rings. The presence of the electron-withdrawing bromine atom is likely to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -5.5 to -5.8 eV |

| LUMO Energy | -1.8 to -2.1 eV |

| HOMO-LUMO Gap | 3.4 to 3.9 eV |

| Ionization Potential | 5.6 to 5.9 eV |

| Electron Affinity | 1.7 to 2.0 eV |

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and better charge transport properties, which would be advantageous for applications in organic electronics.

Molecular Electrostatic Potential (MEP)

The MEP map is expected to show a region of negative electrostatic potential around the nitrogen atom due to its lone pair of electrons, making it a potential site for electrophilic attack. The regions around the hydrogen atoms will exhibit positive electrostatic potential. The bromine atom will likely have a region of positive potential along the C-Br bond axis (a σ-hole), which could participate in halogen bonding interactions.

Experimental Protocols and Workflows

The following diagrams illustrate the key workflows for the theoretical investigation of this compound.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Simplified 2D representation of the molecular structure of this compound.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and robust theoretical protocol for the investigation of the electronic structure of this compound. By employing state-of-the-art DFT methods, it is possible to gain significant insights into the geometric, electronic, and spectroscopic properties of this promising molecule. The predicted results suggest that this compound possesses favorable characteristics for applications in organic electronics, including a relatively small HOMO-LUMO gap and a molecular structure that is conducive to efficient charge transport.

The theoretical framework presented herein can serve as a blueprint for future computational studies on this and other related triarylamine derivatives. Furthermore, the predictive nature of these theoretical investigations can guide experimental efforts in the synthesis and characterization of novel materials with optimized properties for next-generation electronic devices. The synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of new functional organic materials.

References

-

Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules? | ResearchGate. Available at: [Link]

-

4'-Bromo-N,N-diphenyl-4-biphenylamine: A Key Intermediate for Advanced Electronic Applications. Available at: [Link]

-

Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. Available at: [Link]

-

UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations - MDPI. Available at: [Link]

-

Electronic Structure Calculations for Solids and Molecules. Cambridge University Press. Available at: [Link]

-

The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. Available at: [Link]

-

Computational Chemistry Using Modern Electronic Structure Methods | Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Electronic Structure Calculations in Quantum Chemistry - HPC@LSU. Available at: [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

-

Gaussian Basis Set for Iodine and Bromine Containing Molecules - YouTube. Available at: [Link]

-

4-Phenyl-N-(4-Phenylphenyl)aniline: A Key OLED Intermediate. Available at: [Link]

-

New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News. Available at: [Link]

-

How to select the best basis sets to use in quantum chemical computations? - ResearchGate. Available at: [Link]

-

Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems | Accounts of Chemical Research - ACS Publications. Available at: [Link]

-

Theoretical study on structural, electronic, and optical properties of ambipolar diphenylamino end-capped oligofluorenylthiophenes and fluoroarene-thiophene as light-emitting materials - PubMed. Available at: [Link]

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

-

Binding Energy (kcal/m ol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5 - Burke Group. Available at: [Link]

-

Density Functional Theory (DFT) - NWChem. Available at: [Link]

-

Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC - NIH. Available at: [Link]

-

[2505.20371] Theoretical study on charge transfer properties of triphenylamino-ethynyl Polycyclic Aromatic Hydrocarbon derivatives - arXiv. Available at: [Link]

-

Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene - ResearchGate. Available at: [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives - MDPI. Available at: [Link]

-

Theoretical study on the electronic, structural, properties and reactivity of a series of mono-, di-, tri- and tetrachlorothiophenes as well as corresponding radical cation forms as monomers for conducting polymers - PMC - PubMed Central. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study on the electronic, structural, properties and reactivity of a series of mono-, di-, tri- and tetrachlorothiophenes as well as corresponding radical cation forms as monomers for conducting polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Theoretical study on structural, electronic, and optical properties of ambipolar diphenylamino end-capped oligofluorenylthiophenes and fluoroarene-thiophene as light-emitting materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of N-(4-Bromophenyl)-4-biphenylamine in Common Organic Solvents

Abstract

This technical guide offers a comprehensive analysis of the solubility characteristics of N-(4-Bromophenyl)-4-biphenylamine. Recognizing the limited availability of direct quantitative solubility data in public literature, this document establishes a predictive framework based on the foundational principle of "like dissolves like" and the advanced theory of Hansen Solubility Parameters (HSP). We will explore the physicochemical properties of the target compound and its structural analogs—4-aminobiphenyl, 4-bromoaniline, and N-phenyl-4-biphenylamine—to build a robust understanding of its expected solubility profile. This guide provides detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers, scientists, and drug development professionals to generate reliable data tailored to their specific applications. Visual diagrams of experimental workflows are included to ensure clarity and reproducibility.

Introduction: The Critical Role of Solubility in Research and Development